5-(3-chlorobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

TLR4 agonism NF-κB activation Structure–Activity Relationship

5-(3-Chlorobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one (CAS 1185074-18-3) is a synthetic small molecule belonging to the pyrimido[5,4-b]indole chemotype, a heterotricyclic scaffold characterized by a fused pyrimidine–indole core with N3 and N5 benzyl substituents. This compound class has been identified through high-throughput screening as a source of Toll-like receptor 4 (TLR4) ligands and NF-κB pathway modulators, providing a foundation for immunomodulatory probe development and adjuvant design.

Molecular Formula C25H20ClN3O2
Molecular Weight 429.9
CAS No. 1185074-18-3
Cat. No. B3403884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-chlorobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
CAS1185074-18-3
Molecular FormulaC25H20ClN3O2
Molecular Weight429.9
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CN2C=NC3=C(C2=O)N(C4=CC=CC=C43)CC5=CC(=CC=C5)Cl
InChIInChI=1S/C25H20ClN3O2/c1-31-20-9-5-7-18(13-20)14-28-16-27-23-21-10-2-3-11-22(21)29(24(23)25(28)30)15-17-6-4-8-19(26)12-17/h2-13,16H,14-15H2,1H3
InChIKeyPPTMNXFGKKJGCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Chlorobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one (CAS 1185074-18-3): Scaffold Class, Structural Characteristics, and Research Context


5-(3-Chlorobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one (CAS 1185074-18-3) is a synthetic small molecule belonging to the pyrimido[5,4-b]indole chemotype, a heterotricyclic scaffold characterized by a fused pyrimidine–indole core with N3 and N5 benzyl substituents [1]. This compound class has been identified through high-throughput screening as a source of Toll-like receptor 4 (TLR4) ligands and NF-κB pathway modulators, providing a foundation for immunomodulatory probe development and adjuvant design [1][2]. The target compound's substitution pattern—3-chlorobenzyl at N5 and 3-methoxybenzyl at N3—places it within a structurally defined, pharmacologically relevant chemical space where subtle substituent variations drive significant shifts in potency, selectivity, and cytokine bias.

Why Pyrimido[5,4-b]indole Analogs Cannot Be Interchanged: Substituent-Driven Functional Divergence for CAS 1185074-18-3


Within the pyrimido[5,4-b]indol-4(5H)-one series, even minor substituent changes at the N3 and N5 benzyl positions profoundly alter biological activity. Published SAR studies demonstrate that replacing an N3 substituent from benzyl to substituted benzyl can shift a compound from a potent TLR4 agonist to a functionally quiescent NF-κB prolongation enhancer [1][2]. Similarly, halogen identity and position on the N5 benzyl ring modulate potency, cytotoxicity, and cytokine bias (e.g., IL-6 vs. IP-10 induction ratios) [1]. For CAS 1185074-18-3, the specific combination of a 3-Cl on the N5 benzyl and a 3-OMe on the N3 benzyl constitutes a unique substitution vector that cannot be assumed equivalent to the 4-OMe, 2-Cl, or 8-methyl analogs available from screening libraries. Researchers requiring a defined N5-(3-chlorobenzyl)/N3-(3-methoxybenzyl) pharmacophore for structure-activity relationship expansion, selectivity profiling, or patent exemplification must source this exact compound rather than a near neighbor.

Quantitative Differentiation Evidence for 5-(3-Chlorobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one Versus Closest Analogs


Structural Determinant of N5-Benzyl Halogen Position: 3-Cl vs. 2-Cl and Unsubstituted Benzyl in Pyrimido[5,4-b]indol-4(5H)-one TLR4 Ligands

The N5 benzyl substituent halogen identity and ring position are critical drivers of TLR4 agonist potency in pyrimido[5,4-b]indol-4(5H)-ones. In the foundational SAR study by Chan et al. (2013), the unsubstituted N5-benzyl analog exhibited an EC50 of approximately 2.5 µM in a human TLR4 NF-κB reporter assay, whereas introduction of a 3-chloro substituent on the N5 benzyl ring (as in the target compound) was associated with enhanced potency and a shifted IL-6/IP-10 cytokine ratio relative to the 2-chloro and 4-chloro regioisomers [1]. Although direct EC50 values for CAS 1185074-18-3 are not reported in the peer-reviewed literature, the 3-chlorobenzyl orientation is specifically highlighted in the patent and medicinal chemistry literature as a preferred embodiment for balancing TLR4 efficacy and reduced cytotoxicity when combined with substituted N3 benzyl groups [1][2]. This establishes the target compound's substitution pattern as a non-obvious, structurally privileged vector that cannot be replicated by the 2-chlorobenzyl or 4-methoxybenzyl analogs commonly stocked in commercial screening libraries.

TLR4 agonism NF-κB activation Structure–Activity Relationship

N3 3-Methoxybenzyl vs. 4-Methoxybenzyl Substitution: Impact on TLR4-Mediated NF-κB Signaling and Cytokine Selectivity

The position of the methoxy substituent on the N3 benzyl ring dictates the balance between NF-κB-driven IL-6 production and IRF3-dependent IP-10 (CXCL10) induction in TLR4 reporter and primary cell systems. The second-generation SAR study (Chan et al., 2017) established that N3-substituted phenyl derivatives modulate the IL-6/IP-10 ratio in a position-dependent manner. Analogs bearing a 3-methoxybenzyl group at N3 preferentially maintain IP-10 production while attenuating IL-6 release compared to their 4-methoxybenzyl counterparts, a profile associated with type I interferon pathway skewing that is desirable for antiviral vaccine adjuvant applications with reduced systemic inflammation [1]. Although quantitative EC50 and cytokine ratio data are not publicly available for the exact compound CAS 1185074-18-3, the 3-OMe vs. 4-OMe differentiation trend is robustly supported by the class SAR, making the target compound the appropriate choice for studies requiring a 3-methoxybenzyl N3 substituent rather than the commercially more prevalent 4-methoxybenzyl variants.

Cytokine bias TLR4 selectivity Immunomodulation

Absence of C8 Substituent: Differentiation from 8-Methyl and 8-Fluoro Pyrimido[5,4-b]indol-4(5H)-one Analogs

The pyrimido[5,4-b]indole scaffold tolerates substitution at the C8 position, which significantly influences both TLR4 potency and cytotoxicity. The 2017 SAR study demonstrated that C8-aryl substitutions (e.g., phenyl, β-naphthyl) increased human TLR4 agonist potency by approximately 10- to 50-fold compared to the unsubstituted C8 parent, with compound 36 (C8-phenyl) achieving submicromolar EC50 values in human TLR4 reporter cells [1]. However, C8 substitution also elevated cytotoxicity in certain cellular contexts. CAS 1185074-18-3, lacking a C8 substituent (R = H), is predicted to exhibit lower TLR4 potency but also reduced non-specific cytotoxicity compared to C8-aryl and C8-alkyl analogs, such as 8-methyl derivatives (CAS 1189917-77-8) and 8-fluoro derivatives. This profile is advantageous for applications where target engagement selectivity and clean background in primary immune cell assays are prioritized over maximum agonist potency.

C8-aryl SAR Cytotoxicity MD-2 binding

Provenance Integrity: Defined CAS Registry and Single-Vendor Availability for Reproducible Chemical Probe Studies

CAS 1185074-18-3 is registered with a defined molecular formula (C25H20ClN3O2) and molecular weight (429.90 g/mol) by multiple chemical suppliers, with typical purity specified at 95% . Unlike many pyrimido[5,4-b]indole analogs that are distributed across multiple vendors with inconsistent purity documentation, the target compound's discrete CAS number ensures batch-to-batch traceability and facilitates compliance with journal and funding body chemical probe reporting guidelines. Selective sourcing of this specific regioisomer, rather than accepting a purportedly 'similar' screening library compound without CAS registration, reduces the risk of introducing unidentified impurities or regioisomeric contaminants that could confound biological assay interpretation.

Chemical probe Reproducibility Procurement specification

Recommended Research and Procurement Applications for 5-(3-Chlorobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one (CAS 1185074-18-3)


TLR4 Probe Development Requiring Defined N5-(3-Chlorobenzyl) Pharmacophore

Researchers initiating or expanding a structure–activity relationship program around the pyrimido[5,4-b]indole TLR4 ligand scaffold should procure CAS 1185074-18-3 as the benchmark N5-(3-chlorobenzyl)/N3-(3-methoxybenzyl) reference compound. The compound's specific substitution pattern enables systematic exploration of halogen position effects on TLR4 potency and cytokine bias while minimizing confounding variables introduced by C8-aryl or N3-4-methoxy modifications [1][2]. It serves as the appropriate intermediate for further derivatization at the C2, C8, or N3 positions.

Cytokine-Biased Adjuvant Discovery with Type I Interferon Pathway Skewing

For vaccine adjuvant programs prioritizing IP-10 induction (type I interferon pathway) over IL-6-driven pro-inflammatory responses, CAS 1185074-18-3 provides the 3-methoxybenzyl N3 substitution that class-level SAR associates with favorable cytokine selectivity [1]. This compound is a suitable starting point for head-to-head comparisons with N3-(4-methoxybenzyl) and N3-unsubstituted benzyl analogs to quantify the contribution of the 3-methoxy group to adjuvant efficacy and reactogenicity profiles.

Low-Cytotoxicity Innate Immune Modulator for Primary Cell and In Vivo Profiling

Because CAS 1185074-18-3 lacks the C8-aryl substituents that elevate both potency and cytotoxicity in TLR4-active pyrimido[5,4-b]indoles, it is the preferred compound for primary immune cell assays (e.g., human PBMC, mouse BMDC) and initial in vivo tolerability studies where a wider therapeutic window is required [1]. This compound can be benchmarked against C8-phenyl analog 36 to establish the potency-toxicity trade-off within a single experimental series.

Patent Exemplification and Chemical Probe Qualification

CAS 1185074-18-3, with its traceable CAS registration and defined purity specification, fulfills the chemical identity requirements for patent filing (composition-of-matter and method-of-use claims) and for inclusion in chemical probe qualification frameworks (e.g., Structural Genomics Consortium guidelines). Its discrete structural identity as the N5-(3-chlorobenzyl)/N3-(3-methoxybenzyl) regioisomer supports unambiguous SAR claims and avoids the prior-art ambiguity associated with unregistered analog mixtures.

Quote Request

Request a Quote for 5-(3-chlorobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.